7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one
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Overview
Description
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one typically involves the reaction of 7-chloro-4H-chromen-4-one with naphthalene derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where the chromenone is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4H-chromen-4-one: Lacks the naphthalene moiety, making it less hydrophobic.
2-(Naphthalen-1-YL)-4H-chromen-4-one: Does not have the chloro substituent, affecting its reactivity and biological activity.
7-Chloro-2-(phenyl)-4H-chromen-4-one: Similar structure but with a phenyl group instead of a naphthalene group.
Uniqueness
7-Chloro-2-(naphthalen-1-YL)-4H-chromen-4-one is unique due to the presence of both the chloro and naphthalene groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C19H11ClO2 |
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Molecular Weight |
306.7 g/mol |
IUPAC Name |
7-chloro-2-naphthalen-1-ylchromen-4-one |
InChI |
InChI=1S/C19H11ClO2/c20-13-8-9-16-17(21)11-19(22-18(16)10-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H |
InChI Key |
IXXSNWAHTJSNGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
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